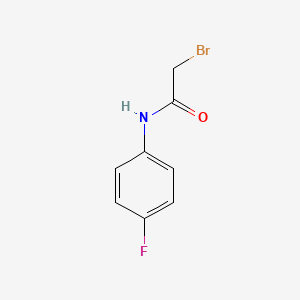

2-bromo-N-(4-fluorophenyl)acetamide

Description

Contextualization of Haloacetamide Scaffolds in Synthetic Chemistry

Haloacetamides are a class of organic compounds characterized by an acetamide (B32628) group substituted with one or more halogen atoms. This structural feature renders them versatile building blocks in organic synthesis. The presence of a halogen atom, such as bromine or chlorine, on the acetyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in various chemical transformations, including the alkylation of nucleophiles like amines, thiols, and carbanions.

In the field of medicinal chemistry, haloacetamides, particularly chloroacetamides, have been utilized as fragments in the design of covalent inhibitors. rsc.org These inhibitors form a permanent bond with their biological targets, often a cysteine residue in a protein, leading to irreversible inhibition. rsc.org The reactivity of the haloacetamide can be fine-tuned by altering the halogen and the substituents on the amide nitrogen. acs.org For instance, the alkylating efficiency of haloacetamides is influenced by the nature of the halogen leaving group and the steric hindrance at the reaction site. nih.gov The ability to systematically modify the haloacetamide scaffold allows chemists to create libraries of compounds with a wide range of reactivities for various applications, including the development of therapeutic agents. rsc.orgacs.org

Significance of Fluorophenyl Substituents in Medicinal and Organic Chemistry

The incorporation of a fluorine atom into a phenyl ring, creating a fluorophenyl group, is a widely employed strategy in medicinal and organic chemistry. tandfonline.comnih.gov The unique properties of fluorine, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.com

Rationale for Comprehensive Academic Investigation of 2-bromo-N-(4-fluorophenyl)acetamide

The combination of a bromoacetamide group and a 4-fluorophenyl ring in this compound presents a compelling case for detailed academic study. The bromoacetamide moiety serves as a reactive handle for synthetic modifications and potential covalent interactions with biological macromolecules. The 4-fluorophenyl group, in turn, can modulate the compound's electronic properties, lipophilicity, and metabolic stability.

A comprehensive investigation of this compound allows researchers to explore the interplay between these two functional groups. For example, studies can elucidate how the electron-withdrawing nature of the 4-fluorophenyl ring influences the reactivity of the bromoacetamide's electrophilic center. Furthermore, understanding the three-dimensional structure and conformational preferences of the molecule is crucial for predicting its interactions with other molecules, a key aspect in drug design and materials science.

Scope and Objectives of the Academic Research Outline

The primary objective of this academic research outline is to systematically investigate the chemical properties, synthesis, and potential applications of this compound. The scope is intentionally focused to ensure a thorough and scientifically rigorous examination of the compound itself, without delving into speculative therapeutic applications or extensive biological testing.

The research will involve:

Synthesis and Characterization: Developing and optimizing synthetic routes to obtain high-purity this compound. Characterization will involve standard analytical techniques to confirm the compound's identity and purity.

Spectroscopic and Structural Analysis: Employing various spectroscopic methods to elucidate the compound's structural features. X-ray crystallography will be used to determine its precise three-dimensional structure in the solid state.

Reactivity Studies: Investigating the reactivity of the bromoacetamide group with a range of nucleophiles to understand its potential for chemical modification and covalent bonding.

This focused approach will generate a comprehensive dataset on this compound, contributing valuable knowledge to the fields of organic synthesis and medicinal chemistry.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUWYCOGYOQUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336315 | |

| Record name | 2-bromo-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2195-44-0 | |

| Record name | 2-bromo-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Bromo N 4 Fluorophenyl Acetamide

Diverse Synthetic Routes to 2-bromo-N-(4-fluorophenyl)acetamide

The synthesis of this compound can be achieved through several methodologies, primarily centered around the formation of the amide bond.

Classical Amidation Reactions with Bromoacetyl Halides

The most conventional and widely employed method for the synthesis of this compound involves the acylation of 4-fluoroaniline (B128567) with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-fluoroaniline attacks the electrophilic carbonyl carbon of the bromoacetyl halide.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include pyridine, triethylamine, or an excess of the starting aniline (B41778). The choice of solvent is also crucial and can range from aprotic solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) to ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). A general reaction scheme is presented below:

Scheme 1: General route for the synthesis of this compound via classical amidation.

The reaction conditions can be optimized to achieve high yields and purity. For instance, in the synthesis of a related compound, 2-bromo-N-(p-chlorophenyl) acetamide (B32628), the reaction of 4-chloroaniline (B138754) with bromoacetyl bromide proceeded efficiently at room temperature. irejournals.com Similarly, the synthesis of N-(substituted phenyl)-2-chloroacetamides has been successfully achieved by reacting the corresponding aniline with chloroacetyl chloride in toluene (B28343) in the presence of triethylamine.

A study on the synthesis of bromo-substituted-4-biphenyl acetamides involved the initial preparation of 4-biphenyl acetyl chloride by treating 4-biphenyl acetic acid with thionyl chloride in dry benzene. researchgate.net This acyl chloride was then reacted with various amines to yield the desired amides. researchgate.net A similar two-step approach could be envisioned for the synthesis of the title compound, starting from 4-fluorophenylacetic acid.

Table 1: Examples of Classical Amidation Reactions for N-Aryl Acetamides

| Amine | Acyl Halide | Base | Solvent | Product | Reference |

| 4-Chloroaniline | Bromoacetyl bromide | - | Dichloromethane | 2-bromo-N-(p-chlorophenyl) acetamide | irejournals.com |

| 4-Nitrophenylamine | Chloroacetyl chloride | Triethylamine | Toluene | N-(4-nitrophenyl)-2-chloroacetamide | |

| Various amines | 4-Biphenyl acetyl chloride | - | Benzene | N-substituted (4-biphenyl)amides | researchgate.net |

Alternative Synthetic Approaches and Optimized Conditions

Beyond the classical one-step amidation, alternative and optimized procedures have been developed. These often involve a two-step sequence of acetylation followed by bromination. For instance, a patented method for the preparation of the isomeric 2-bromo-4-fluoroacetanilide involves the acetylation of 4-fluoroaniline with acetic anhydride (B1165640), followed by bromination of the resulting 4-fluoroacetanilide. youtube.com The bromination can be carried out using bromine in the presence of an oxidizing agent like hydrogen peroxide to improve yield and reduce the formation of dibrominated byproducts. youtube.com

Another patented method describes the synthesis of 2-bromo-4-fluoroacetanilide where 4-fluoroaniline is first acetylated with acetic anhydride in glacial acetic acid, and the intermediate is then brominated with bromine and hydrogen peroxide. This method reports high conversion rates and product purity suitable for industrial production.

Optimization of reaction conditions is crucial for maximizing yield and minimizing byproducts. For example, a method for the synthesis of 2-bromo-4-fluoroaniline, a potential precursor, involves the bromination of 4-fluoroaniline with N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF), achieving a 95% yield. This brominated aniline could then be acylated to afford the target compound.

Exploration of Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign processes. For the N-acetylation of anilines, several greener alternatives to traditional methods have been explored.

One approach involves using less hazardous acetylating agents and catalysts. For example, the use of catalytic amounts of metal acetates or metal oxides in acetic acid has been reported as an efficient system for the chemoselective N-acetylation of amines under solvent-free conditions. Another green method utilizes a tartaric acid-glacial acetic acid system as a simple and inexpensive catalyst for the N-acetylation of primary aromatic amines.

Sunlight-driven reactions represent a sustainable energy source for chemical transformations. A recent study reported the synthesis of acetanilide (B955) and its derivatives via sunlight-driven N-acetylation of anilines using magnesium sulfate (B86663) as a catalyst. This method is cost-effective and avoids the use of harmful reagents.

Furthermore, the use of water as a solvent is a key principle of green chemistry. An efficient and mild protocol for the N-acylation of amines in water has been developed using benzotriazole (B28993) chemistry, which can be performed at room temperature or under microwave irradiation. nih.gov These green approaches, while not yet specifically reported for this compound, offer promising avenues for its sustainable synthesis.

Functionalization and Derivatization of this compound

The presence of the reactive bromomethylene moiety, the amide linkage, and the fluorinated aromatic ring makes this compound an excellent substrate for further chemical modifications.

Nucleophilic Substitution at the Bromomethylene Moiety

The bromine atom at the alpha-position to the carbonyl group is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups.

A study on the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives demonstrated the successful reaction of 2-bromo-N-(p-chlorophenyl) acetamide with various primary and secondary amines at room temperature in the presence of a base like potassium carbonate. irejournals.com This reaction proceeds via a typical SN2 mechanism, leading to the formation of a new carbon-nitrogen bond.

Table 2: Examples of Nucleophilic Substitution on α-Halo N-Aryl Acetamides

| α-Halo Acetamide | Nucleophile | Product | Reference |

| 2-bromo-N-(p-chlorophenyl) acetamide | Various amines | 2-amino-N-(p-chlorophenyl) acetamide derivatives | irejournals.com |

| 2-chloro-N-(4-methoxyphenyl) acetamide | Sodium methacrylate | Methacrylate monomer | |

| 2-bromoacetamides | Thiourea (B124793) | Thiazole derivatives | nih.gov |

This reactivity can be exploited to synthesize a diverse library of compounds. For example, reaction with thiourea or substituted thioureas can lead to the formation of aminothiazole derivatives, a common scaffold in medicinal chemistry. nih.gov Similarly, reaction with oxygen-based nucleophiles like phenoxides or carboxylates would yield α-aryloxy or α-acyloxy acetamides, respectively.

Modifications of the Amide Linkage and Aromatic Ring

The amide bond itself, while generally stable, can be modified under certain conditions. Modern synthetic methods have been developed for the N-arylation of amides using palladium-catalyzed cross-coupling reactions. While typically used to form the N-aryl bond initially, these methods could potentially be applied to modify the amide nitrogen further if a primary amide were used as a precursor.

The aromatic ring of this compound is also a site for further functionalization, primarily through electrophilic aromatic substitution. The acetamido group is an ortho-, para-directing and activating group, while the fluorine atom is also ortho-, para-directing but deactivating. The interplay of these two substituents will govern the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

For instance, nitration of N-arylacetamides is a well-established reaction, typically carried out with a mixture of nitric and sulfuric acids. The position of the incoming nitro group would be directed by the existing substituents. Computational studies on the electrophilic fluorination of N-arylacetamides have shown a preference for fluorination ortho to the acetamido group.

Furthermore, the fluorine atom on the aromatic ring could potentially be displaced via nucleophilic aromatic substitution (SNAr) under specific conditions, particularly if an electron-withdrawing group is introduced at the ortho or para position to the fluorine.

Catalytic Approaches to Diversify the Chemical Structure

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors under relatively mild conditions.

Suzuki-Miyaura Coupling:

One of the most widely used methods for the formation of C-C bonds is the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the bromine-bearing carbon. A variety of functional groups are generally well-tolerated under these reaction conditions. researchgate.net The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

| Catalyst System | Base | Solvent | Potential Products |

| Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | Biaryl acetamides |

| Palladacycles | K₃PO₄ | Water, Ethanol | Functionalized acetamides |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Heck-Mizoroki Reaction:

The Heck-Mizoroki reaction provides a means to form substituted alkenes through the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.org This methodology could be applied to this compound to introduce alkenyl groups, leading to the synthesis of stilbene (B7821643) and cinnamic acid derivatives. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org

Scheme 2: General Heck-Mizoroki reaction of this compound with an alkene.

| Catalyst | Base | Ligand | Potential Products |

| Pd(OAc)₂ | Et₃N, K₂CO₃ | PPh₃, P(o-tol)₃ | Alkenylated acetamides |

| Pd/C | NaOAc | Ligand-free | Stilbene derivatives |

Table 2: Representative Conditions for Heck-Mizoroki Reaction

Buchwald-Hartwig Amination:

For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is an invaluable tool. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines, including primary and secondary amines, anilines, and amides. wikipedia.orgacsgcipr.orgorganic-chemistry.org Applying this to this compound would enable the synthesis of a diverse library of N-aryl acetamide derivatives.

Scheme 3: General Buchwald-Hartwig amination of this compound with an amine.

| Catalyst Precursor | Ligand | Base | Potential Products |

| Pd₂(dba)₃ | BINAP, Xantphos | NaOtBu, K₃PO₄ | N-Aryl acetamides |

| Pd(OAc)₂ | RuPhos, SPhos | Cs₂CO₃ | Diaminophenyl acetamides |

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for the formation of C-C bonds between aryl halides and terminal alkynes, catalyzed by a combination of palladium and copper complexes. nrochemistry.comorganic-chemistry.org This reaction would allow for the introduction of alkynyl moieties onto the this compound scaffold, providing access to a range of arylalkyne derivatives. These products can serve as versatile intermediates for further transformations.

Scheme 4: General Sonogashira coupling reaction of this compound with a terminal alkyne.

| Palladium Catalyst | Copper Co-catalyst | Base | Potential Products |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N, Piperidine | Arylalkyne acetamides |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Functionalized alkynes |

Table 4: Representative Conditions for Sonogashira Coupling

The catalytic diversification of this compound through these and other cross-coupling reactions represents a highly efficient strategy for generating novel compounds with potentially interesting biological or material properties. The choice of catalyst, ligands, base, and solvent system is crucial for optimizing reaction yields and achieving the desired selectivity.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Detailed Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution and the solid state. For 2-bromo-N-(4-fluorophenyl)acetamide, NMR studies are crucial for determining the connectivity of atoms and understanding the conformational preferences of the molecule.

For instance, in the ¹H NMR spectrum of a related compound, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, the aromatic protons of the 4-fluorophenyl ring appear as multiplets, and the acetyl methyl group gives a characteristic singlet peak. nih.gov Similarly, for this compound, the protons on the fluorophenyl ring would exhibit complex splitting patterns due to both homo- and heteronuclear coupling with neighboring protons and the ¹⁹F nucleus.

A COSY experiment would reveal the ¹H-¹H coupling correlations, helping to identify adjacent protons within the phenyl ring. An HSQC spectrum would provide direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of the carbon atoms attached to protons. Finally, an HMBC spectrum, which shows correlations between protons and carbons over two or three bonds, would be critical for identifying the quaternary carbons, including the carbonyl carbon and the carbons of the phenyl ring attached to the nitrogen and fluorine atoms. It would also confirm the connectivity between the bromoacetyl group and the nitrogen atom of the 4-fluoroaniline (B128567) moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

| -CH₂Br | ~4.0 | ~30 | → C=O |

| -NH- | ~8.5 (broad) | - | → C=O, → C(ipso) of phenyl ring |

| Aromatic CH | 7.0 - 7.6 | 115 - 125 | → Adjacent aromatic carbons, → C(ipso) |

| C=O | - | ~165 | - |

| C(ipso)-NH | - | ~135 | - |

| C(ipso)-F | - | ~160 (d, ¹JCF) | - |

Note: The chemical shifts are approximate and based on typical values for similar functional groups. The exact values would need to be determined experimentally.

Solid-state NMR (ssNMR) is an indispensable tool for characterizing the structure and dynamics of molecules in their solid forms, providing information that is complementary to single-crystal X-ray diffraction. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in the chemical shifts and through-space dipolar couplings.

Furthermore, ssNMR can provide insights into the local environment and packing of molecules in both crystalline and amorphous states. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would enhance the signals of the less abundant ¹³C and ¹⁵N nuclei, while experiments that measure internuclear distances could help to elucidate the hydrogen-bonding network and other intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.comexcillum.com Although a crystal structure for this compound has not been reported, analysis of closely related compounds provides significant insight into the likely crystal packing and intermolecular interactions.

Studies on N-(halophenyl)acetamides consistently show the formation of hydrogen-bonded chains or networks in the solid state. nih.gov For example, the crystal structure of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide reveals that molecules are assembled into two-dimensional sheets through intermolecular N—H···O and C—H···O hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen atom acting as an acceptor, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. mdpi.com The presence of the fluorine and bromine atoms could also lead to the formation of halogen bonds, which are non-covalent interactions that can influence the crystal packing. mdpi.com

Table 2: Typical Crystallographic Data for a Related Halo-N-phenylacetamide

| Parameter | Example Value (for a related compound) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 9.543 |

| c (Å) | 11.456 |

| β (°) | 105.34 |

| Volume (ų) | 1067.8 |

| Z | 4 |

| Hydrogen bonds | N-H···O, C-H···O |

Note: This data is illustrative and based on published structures of similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Reaction Products

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy and for elucidating fragmentation pathways. For this compound, HRMS would provide the exact mass of the molecular ion, confirming its chemical formula, C₈H₇BrFNO.

The fragmentation pattern observed in the mass spectrum can offer valuable structural information. Based on the analysis of related bromoacetanilides, several key fragmentation pathways can be predicted for this compound. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, would result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. docbrown.info

Common fragmentation pathways for amides include cleavage of the amide bond and alpha-cleavage. For this compound, the following fragmentations would be expected:

Loss of the bromoacetyl group: Cleavage of the N-C(O) bond would lead to the formation of the 4-fluoroanilinium ion.

Loss of a bromine radical: This would result in a fragment ion with a mass corresponding to [M-Br]⁺.

McLafferty rearrangement: Although less likely for this specific structure, it is a common fragmentation pathway for carbonyl compounds with a gamma-hydrogen.

Table 3: Predicted Key Fragment Ions for this compound in HRMS

| Fragment Ion | Predicted m/z | Description |

| [C₈H₇BrFNO]⁺ | 230.9695 / 232.9675 | Molecular ion (M/M+2) |

| [C₆H₅FN]⁺ | 110.0406 | Loss of bromoacetyl group |

| [C₈H₇FNO]⁺ | 152.0512 | Loss of bromine radical |

| [CH₂Br]⁺ | 92.9428 / 94.9408 | Bromoacetyl cation |

Note: The m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly sensitive to the chemical environment and intermolecular interactions, such as hydrogen bonding. nist.gov

For this compound, the FTIR and Raman spectra would be dominated by characteristic bands corresponding to the vibrations of the amide group, the phenyl ring, and the C-Br and C-F bonds. The position and shape of the N-H and C=O stretching bands are particularly informative about the extent of hydrogen bonding in the solid state. In a hydrogen-bonded system, the N-H stretching vibration typically shifts to a lower frequency (broadens), while the C=O stretching vibration also shifts to a lower frequency compared to the non-hydrogen-bonded state.

Analysis of the low-frequency region of the Raman spectrum can provide information about the lattice vibrations, which are directly related to the crystal packing and intermolecular forces.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |

| N-H stretch | 3200-3300 | FTIR, Raman |

| C-H stretch (aromatic) | 3000-3100 | FTIR, Raman |

| C=O stretch (Amide I) | 1650-1680 | FTIR, Raman |

| N-H bend (Amide II) | 1530-1560 | FTIR |

| C-N stretch (Amide III) | 1280-1300 | FTIR, Raman |

| C-F stretch | 1200-1250 | FTIR |

| C-Br stretch | 500-600 | Raman |

Note: These are approximate ranges and the exact peak positions would depend on the specific molecular environment and physical state of the sample.

Theoretical and Computational Chemistry of 2 Bromo N 4 Fluorophenyl Acetamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Such calculations would provide fundamental insights into the reactivity and kinetic stability of 2-bromo-N-(4-fluorophenyl)acetamide.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. For this compound, this analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack. However, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not documented in the available literature.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the charge distribution on a molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An ESP map for this compound would be invaluable for understanding its intermolecular interactions and reactive sites. This data, which would be generated through DFT calculations, is not currently available.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers between them. Studies on similar compounds, such as 2-bromo-N-(4-bromophenyl)acetamide, have investigated the orientation of the acetamide (B32628) side chain relative to the phenyl ring. uni.lu A similar analysis for this compound would clarify the preferred spatial arrangement of its functional groups, but such a specific study has not been found.

Reaction Mechanism Predictions via Computational Transition State Search

Computational chemistry can be used to model chemical reactions and identify the transition state structures and activation energies. This would allow for the prediction of the most likely reaction pathways for this compound, for instance, in nucleophilic substitution reactions at the alpha-carbon bearing the bromine atom. This level of detailed mechanistic investigation has not been published for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can accurately predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and provide a more detailed understanding of its vibrational modes and electronic environment. While experimental data may exist, the corresponding computational studies that predict and analyze these parameters for this compound are not available in the reviewed literature.

Reactivity and Mechanistic Investigations of 2 Bromo N 4 Fluorophenyl Acetamide

Kinetics and Thermodynamics of Nucleophilic Displacement Reactions

The primary reaction pathway for 2-bromo-N-(4-fluorophenyl)acetamide involves the nucleophilic displacement of the bromide ion. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemguide.co.uk In this mechanism, a nucleophile attacks the carbon atom bearing the bromine atom, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the cleavage of the carbon-bromine bond. chemguide.co.uk

The kinetics of this reaction are expected to be second-order, meaning the reaction rate is dependent on the concentrations of both the this compound substrate and the attacking nucleophile. youtube.com The general rate law can be expressed as:

Rate = k[C₈H₇BrFNO][Nu⁻]

Where 'k' is the rate constant and [Nu⁻] is the concentration of the nucleophile.

The thermodynamics of the reaction are generally favorable, driven by the formation of a more stable bond between carbon and the nucleophile compared to the carbon-bromine bond. The exact energetic profile, however, depends on the strength of the specific nucleophile employed. Stronger nucleophiles lead to a more exothermic reaction. The reactivity is influenced by the nucleophile's strength, with "harder" nucleophiles like carbanions and enolates reacting more efficiently. nih.gov

Table 1: Expected Reactivity of this compound with Various Nucleophiles

| Nucleophile (Nu⁻) | Expected Product | Relative Reactivity |

| Hydroxide (B78521) (OH⁻) | 2-hydroxy-N-(4-fluorophenyl)acetamide | High |

| Thiolate (RS⁻) | 2-(alkylthio)-N-(4-fluorophenyl)acetamide | Very High |

| Amine (RNH₂) | 2-(alkylamino)-N-(4-fluorophenyl)acetamide | Moderate |

| Cyanide (CN⁻) | 2-cyano-N-(4-fluorophenyl)acetamide | High |

| Azide (N₃⁻) | 2-azido-N-(4-fluorophenyl)acetamide | High |

This table illustrates the expected reactivity based on general principles of nucleophilic substitution.

Pathways for Hydrolysis and Degradation under Varying Conditions

Hydrolysis of this compound can proceed via two main pathways: cleavage of the carbon-bromine bond or cleavage of the amide bond. The dominant pathway is highly dependent on the reaction conditions, particularly the pH.

Under neutral or basic conditions, the primary hydrolytic pathway is the nucleophilic substitution of the bromide by a hydroxide ion or water molecule. youtube.comyoutube.com This reaction, as described in the previous section, results in the formation of 2-hydroxy-N-(4-fluorophenyl)acetamide and a bromide ion. youtube.com This process is generally faster than amide hydrolysis.

Acid-catalyzed hydrolysis can promote the cleavage of the amide bond. In this mechanism, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination result in the formation of 4-fluoroaniline (B128567) and bromoacetic acid.

Prolonged exposure to harsh acidic or basic conditions at elevated temperatures can lead to the complete degradation of the molecule, ultimately yielding 4-fluoroaniline, glycolic acid, and bromide and ammonium (B1175870) ions.

Table 2: Predominant Hydrolysis Products under Different pH Conditions

| Condition | Primary Reaction Site | Major Products |

| Basic (e.g., aq. NaOH) | α-Carbon (C-Br bond) | 2-hydroxy-N-(4-fluorophenyl)acetamide, Bromide ion |

| Neutral (e.g., Water) | α-Carbon (C-Br bond) | 2-hydroxy-N-(4-fluorophenyl)acetamide, Bromide ion |

| Acidic (e.g., aq. HCl) | Amide Carbonyl (C-N bond) | 4-fluoroaniline, Bromoacetic acid |

Cyclization and Rearrangement Reactions Involving the Bromoacetamide Moiety

Intramolecular cyclization of this compound is not a facile process under typical conditions, as it lacks a suitably positioned internal nucleophile. For cyclization to occur, a nucleophilic group would need to be present on the phenyl ring, typically at the ortho position, to attack the electrophilic α-carbon. nih.gov For instance, if a hydroxyl or amino group were present at the C2 position of the phenyl ring, an intramolecular SN2 reaction could lead to the formation of a cyclic ether or amine, respectively.

Rearrangement reactions involving the bromoacetamide moiety are also possible under specific conditions. While the Hofmann rearrangement is a well-known reaction of primary amides, it typically requires a base and a source of positive halogen (like N-bromoacetamide itself) and results in the conversion of the amide to an amine with one less carbon atom. researchgate.net A different type of rearrangement, the Favorskii rearrangement, is characteristic of α-halo ketones and is less common for α-halo amides. There is little evidence to suggest that this compound readily undergoes significant rearrangement reactions without the influence of external reagents designed to promote such transformations.

Role as an Alkylating Agent in Model Chemical Systems

The most prominent chemical role of this compound is as an alkylating agent. The α-carbon is electrophilic and readily transfers the N-(4-fluorophenyl)acetamidyl group to a wide range of nucleophiles. researchgate.net This reactivity makes it a useful building block in organic synthesis for introducing this specific moiety into other molecules.

It reacts efficiently with nucleophiles such as amines, thiols, and carboxylates to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This alkylating ability is fundamental to its utility in the synthesis of more complex molecules. For example, similar bromoacetamide derivatives are used in multi-step syntheses where the bromoacetyl group serves as a handle for connecting different parts of a molecule through nucleophilic substitution. wikipedia.org

Table 3: Representative Alkylation Reactions in Model Systems

| Nucleophile | Reagent Example | Product of Alkylation |

| Primary Amine | Aniline (B41778) | 2-phenylamino-N-(4-fluorophenyl)acetamide |

| Thiol | Thiophenol | 2-(phenylthio)-N-(4-fluorophenyl)acetamide |

| Carboxylate | Sodium Acetate | 2-acetoxy-N-(4-fluorophenyl)acetamide |

| Heterocycle | Imidazole | 1-(2-(4-fluorophenylamino)-2-oxoethyl)-1H-imidazol-3-ium bromide |

Applications in Chemical Biology and Pre Clinical Research Excluding Human Data

Utilization as a Chemical Probe for Target Engagement Studies (In Vitro)

While specific studies detailing the use of 2-bromo-N-(4-fluorophenyl)acetamide as a chemical probe are limited, the broader class of bromoacetamides serves as a paradigm for designing such tools. For instance, bromoacetanilide (B25293) has been utilized as a bimolecular alkylating agent to probe the active site of enzymes. nih.gov The underlying principle involves the covalent modification of a target protein, which can be detected through various analytical techniques like mass spectrometry, providing evidence of target engagement. The fluorine atom on the phenyl ring of this compound offers a potential advantage for ¹⁹F-NMR-based target engagement studies, a technique valued for its high sensitivity and lack of background signal in biological systems.

Structure-Activity Relationship (SAR) Studies on Engineered Systems

Systematic structure-activity relationship (SAR) studies involving this compound on engineered biological systems have not been extensively reported. However, the general approach for such studies with haloacetamide-containing compounds involves synthesizing a series of analogs with modifications to the aromatic ring or the acetamide (B32628) backbone. These analogs are then tested for their ability to covalently modify a target protein, often one that has been engineered to contain a uniquely reactive cysteine residue. By comparing the reactivity of different analogs, researchers can deduce the structural features that enhance or diminish target affinity and covalent modification rates. Studies on related N-aromatic amides have shown that substituents on the phenyl ring significantly influence the molecular conformation and intermolecular interactions, which would be a key consideration in any SAR study of this compound. researchgate.netresearchgate.net

Mechanistic Investigations of Molecular Interactions (e.g., Enzyme Binding, Receptor Modulation)

The 2-bromoacetamide (B1266107) scaffold is a valuable tool for investigating the molecular interactions between small molecules and their protein targets. The irreversible nature of the covalent bond formed can trap the ligand in the binding site, allowing for detailed structural and functional studies.

The bromoacetamide moiety is a classic electrophilic warhead used in the design of irreversible enzyme inhibitors. These compounds typically function by alkylating a nucleophilic residue within the enzyme's active site, leading to a loss of catalytic activity.

A notable example of a related compound's application is the study of arylamine N-acetyltransferases (NATs), where bromoacetanilide was shown to inactivate hamster NAT1. nih.gov Kinetic analysis revealed that it acts as a bimolecular alkylating agent. nih.gov While direct enzyme inhibition data for this compound is not widely published, its structural similarity to other bioactive phenylacetamide derivatives suggests potential activity. For instance, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which lack the bromoacetyl group but share the 4-fluorophenyl moiety, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives nih.gov

| Compound | Substituent on Phenyl Ring | Cell Line | IC₅₀ (µM) |

| 2b | m-nitro | PC3 | 52 |

| 2c | p-nitro | PC3 | 80 |

| 2c | p-nitro | MCF-7 | 100 |

| Imatinib | (Reference) | PC3 | 40 |

| Imatinib | (Reference) | MCF-7 | 98 |

This data, while not directly on the title compound, illustrates the biological relevance of the N-(4-fluorophenyl)acetamide scaffold.

The primary mechanism of action for 2-bromoacetamide derivatives in a biological context is protein alkylation, with a strong preference for cysteine residues. The thiol group of cysteine is a potent nucleophile that readily attacks the electrophilic α-carbon of the bromoacetamide, displacing the bromide ion and forming a stable thioether linkage.

Mass spectrometry is a key technique for identifying the site of alkylation. In studies with bromoacetanilide and hamster NAT1, electrospray ionization mass spectrometry (ESI-MS) was used to identify the specific cysteine residues that were modified. nih.gov The primary site of modification was the catalytically essential Cys-68, with a secondary modification observed at Cys-44. nih.gov These findings highlight the ability of bromoacetamide derivatives to selectively target reactive cysteines within a protein structure. The reactivity of this compound would be expected to follow a similar pattern, with the fluorine substituent potentially modulating the electronic properties of the aromatic ring and influencing the reactivity of the bromoacetyl group.

Table 2: Cysteine Residues in Hamster NAT1 Alkylated by Bromoacetanilide nih.gov

| Modified Residue | Status |

| Cys-68 | Primary site of adduct formation |

| Cys-44 | Secondary site of adduct formation |

Development of Affinity Labels and Reporter Tags Based on the Scaffold

The ability of the 2-bromoacetamide group to form stable covalent bonds makes it an excellent foundation for the development of affinity labels and reporter tags. An affinity label is a molecule that resembles a natural substrate or ligand for a protein and contains a reactive group that forms a covalent bond with the protein at or near the binding site. This allows for the specific and irreversible labeling of the target protein.

While there are no specific reports on the use of this compound for this purpose, a related compound, 2-(bromoacetylamino)fluorene (B1257741) (Br-AAF), has been successfully used as an active site-directed affinity label for hamster NAT1. nih.gov By incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto the N-phenylacetamide scaffold, it would be possible to create probes for detecting and isolating target proteins from complex biological mixtures. The 4-fluorophenyl group itself can serve as a ¹⁹F-NMR reporter tag, as mentioned earlier.

Analytical Methodologies for Research Scale Quantification and Detection

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are the cornerstone for assessing the purity of 2-bromo-N-(4-fluorophenyl)acetamide and for real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer the resolution needed to separate the target compound from starting materials, by-products, and degradation products.

For HPLC analysis, a reversed-phase (RP) method is typically suitable for a compound of this nature. Based on methodologies for similar structures like N-(4-bromophenyl)acetamide, a C18 column would be an effective stationary phase. sielc.com The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, with an acid modifier such as formic acid to ensure good peak shape and compatibility with mass spectrometry detection. sielc.com Gradient elution would be employed to ensure the efficient separation of components with varying polarities.

Gas chromatography can also be employed, particularly for assessing the presence of volatile impurities. A method analogous to those used for other halogenated organic compounds would involve a capillary column, such as a DB-5ms, which is a low-polarity phase suitable for a wide range of analytes. eurl-pesticides.eu Temperature programming would be essential to facilitate the elution of the compound and any potential contaminants.

Table 1: Proposed Chromatographic Conditions for Analysis of this compound

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min (constant flow) |

| Detector | Diode Array Detector (DAD) or UV-Vis | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Injection Volume | 5 µL | 1 µL (splitless) |

| Column Temperature | 35 °C | 70 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

Spectrophotometric Methods for Concentration Determination in Research Solutions

UV-Visible spectrophotometry offers a straightforward and rapid method for determining the concentration of this compound in solution, provided it is the only absorbing species present. The presence of the fluorophenyl ring and the acetamide (B32628) group constitutes a chromophore that absorbs in the UV region. Theoretical studies on similar molecules, such as 2,4'-dibromoacetophenone, indicate that electronic absorptions would likely occur in the UV range. researchgate.net A wavelength scan would be performed to identify the wavelength of maximum absorbance (λmax), which would then be used for quantitative measurements based on the Beer-Lambert law. For related acetamide compounds, these maxima are often found in the 200-300 nm range. nist.gov

In instances where the sample matrix is complex, derivatization reactions can be employed to create a colored product with a unique λmax in the visible range, thus enhancing selectivity. For example, a method used for a paracetamol derivative involves a condensation reaction with p-dimethylaminobenzaldehyde (DMAB) in an acidic medium to produce a yellow-colored Schiff base, which can be quantified spectrophotometrically. researchgate.net A similar strategy could potentially be developed for this compound.

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the highly sensitive and selective analysis of this compound in complex mixtures, such as reaction media or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the definitive identification capabilities of mass spectrometry.

An LC method similar to the one described in section 7.1 would be used. Following elution from the column, the analyte would be ionized, typically using electrospray ionization (ESI) in positive ion mode, which is effective for nitrogen-containing compounds. In the mass spectrometer, the protonated molecule [M+H]+ would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) approach provides exceptional specificity and reduces chemical noise. Predicted mass-to-charge ratios (m/z) for various adducts of this compound are available and crucial for method development. nih.govuni.lu

Table 2: Predicted Mass Spectrometry Data for this compound [M]

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 265.93782 |

| [M+Na]+ | 287.91976 |

| [M+K]+ | 303.89370 |

| [M+NH4]+ | 282.96436 |

Data sourced from computational predictions. uni.lu

The application of LC-MS/MS has been demonstrated for the analysis of other brominated compounds in complex matrices at parts-per-trillion levels, underscoring its suitability for trace-level quantification of this compound. hpst.cz

Development of Sensors and Probes for Research Applications

The development of chemical sensors and molecular probes for the real-time, in-situ detection of this compound represents a frontier in analytical research. While no specific sensors for this compound are currently reported, several principles could be applied for their design.

Electrochemical sensors could be developed to detect the compound via oxidation or reduction of its functional groups. The aromatic amine moiety, once liberated through hydrolysis of the amide bond, or the carbon-bromine bond could be electrochemically active. A sensor could be fabricated by modifying an electrode surface (e.g., glassy carbon or gold) with a material that selectively interacts with or catalyzes the electrochemical reaction of the target analyte.

Alternatively, fluorescent probes could be designed. Such a probe would consist of a fluorophore whose emission properties are quenched or enhanced upon specific interaction with this compound. This interaction could be based on a chemical reaction, such as nucleophilic displacement of the bromine atom by a functional group on the probe, leading to a detectable change in the fluorescence signal. The design of such probes requires a detailed understanding of the compound's reactivity and steric factors.

Future Perspectives and Emerging Research Directions

Integration of 2-bromo-N-(4-fluorophenyl)acetamide into Macrocyclic and Polymeric Structures

The construction of complex molecular architectures such as macrocycles and polymers with tailored properties is a forefront of chemical research. The inherent dual reactivity of this compound, which possesses an electrophilic bromoacetyl moiety and a potentially nucleophilic amide group, positions it as a valuable building block for such endeavors.

Future investigations are poised to capitalize on the reactivity of the carbon-bromine bond for the assembly of macrocyclic systems. The displacement of the bromide by nucleophiles is a key reaction that can facilitate the incorporation of the N-(4-fluorophenyl)acetamide fragment into larger ring structures. While the direct use of this compound as a monomer in macrocyclization is yet to be widely documented, its potential as a precursor is substantial. For instance, it could be chemically altered to introduce a second reactive site, thereby transforming it into a viable component for polymerization or macrocyclization reactions.

In the realm of polymer chemistry, this compound is envisioned as a significant monomer or functionalizing agent. The bromoacetyl group is a well-established initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers. By initiating the polymerization of various monomers, polymers bearing a terminal N-(4-fluorophenyl)acetamide group can be synthesized. This terminal group can subsequently be modified or its intrinsic properties, such as its capacity for hydrogen bonding, can be harnessed to direct the self-assembly and bulk properties of the polymer.

The following interactive table outlines potential strategies for incorporating this compound into macrocyclic and polymeric materials.

| Approach | Description | Potential Outcome |

| Macrocyclization | Utilizing a difunctionalized derivative of this compound in a reaction with a complementary difunctional monomer under high-dilution conditions. | Creation of novel macrocycles with potential applications in host-guest chemistry, sensing, or catalysis. |

| Polymerization | Transforming this compound into a polymerizable monomer, followed by polymerization. | Development of functional polymers with tailored properties, such as enhanced thermal stability or specific intermolecular interactions. |

| Polymer Functionalization | Employing the bromoacetyl group to initiate controlled polymerization techniques like ATRP or to act as a capping agent for living polymer chains. | Synthesis of well-defined polymers with a terminal N-(4-fluorophenyl)acetamide group, which can influence surface properties or allow for further chemical conjugation. |

Exploiting Novel Reactivity for Material Science Research (Non-Biological)

The distinct electronic and structural characteristics of this compound make it a compelling candidate for the creation of innovative functional materials, particularly for non-biological applications. The interplay of the electron-withdrawing fluorine atom, the hydrogen-bonding amide linkage, and the reactive bromoacetyl group can be leveraged to produce materials with intriguing optical, electronic, and self-organizational properties.

A significant avenue for future research lies in the exploration of its self-assembly into supramolecular structures. The amide functional group is a known promoter of strong hydrogen-bonding networks. For example, research on the related compound 2-bromo-N-(4-bromophenyl)acetamide has demonstrated that the molecules arrange into supramolecular chains through N-H···O hydrogen bonds. It is highly probable that this compound will display analogous or even more intricate self-assembly patterns, influenced by the fluorine atom's ability to engage in C-H···F interactions. Such ordered structures could be beneficial in the development of organic semiconductors or as templates for material growth.

The reactivity of the bromoacetyl group also opens doors for the fabrication of new materials. This group can readily undergo nucleophilic substitution with a variety of nucleophiles, enabling the covalent attachment of the N-(4-fluorophenyl)acetamide moiety to surfaces or within other material frameworks.

Furthermore, the presence of the fluorinated phenyl ring can bestow advantageous characteristics upon materials, including heightened thermal stability and hydrophobicity. The development of liquid crystals and functional thin films that incorporate this molecular fragment are all plausible areas of future investigation.

| Potential Application Area | Key Feature of this compound | Research Direction |

| Organic Electronics | Potential for ordered self-assembly; tunable electronic properties. | Investigating charge transport in crystalline or thin-film forms; developing organic field-effect transistors (OFETs). |

| Functional Surfaces | Reactive bromoacetyl group for covalent modification. | Modifying the surfaces of materials like silica (B1680970) or gold to control properties such as wettability and adhesion. |

| Supramolecular Gels | Capacity to form extensive hydrogen-bonding networks. | Exploring the formation of gels in various organic solvents and characterizing the resulting material structures. |

| Liquid Crystals | Anisotropic molecular shape and potential for intermolecular interactions. | Designing and synthesizing derivatives that exhibit liquid crystalline phases for use in displays and sensors. |

Advanced Computational Modeling for Predictive Discovery

Computational chemistry provides a robust set of tools for accelerating the design and discovery of new molecules and materials. For this compound, advanced computational modeling can offer profound insights into its fundamental properties and steer experimental research.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to accurately predict a variety of molecular properties, including stable geometries, electronic characteristics (HOMO-LUMO gap), and spectroscopic signatures (IR, NMR). These calculations can also elucidate reaction mechanisms by determining transition states and activation energies.

Molecular dynamics (MD) simulations are suitable for studying the dynamic behavior of this compound in the condensed phase. These simulations can predict how the molecules self-assemble and can quantify the intermolecular forces that dictate the material's properties.

A particularly exciting application is the use of computational screening to discover new derivatives with enhanced functionalities. By virtually modifying the structure of this compound and calculating the properties of these new virtual compounds, researchers can identify promising candidates for synthesis, thereby streamlining the development of new materials.

The following interactive table presents predicted computational data for this compound.

| Property | Predicted Value |

| Molecular Formula | C8H7BrFNO |

| Molecular Weight | 232.05 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 230.9695 g/mol |

| Monoisotopic Mass | 230.9695 g/mol |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 12 |

Data sourced from the PubChem database. uni.lu

Role in the Development of New Synthetic Methodologies and Reagents

The electrophilic nature of the bromoacetyl group makes this compound a potentially valuable reagent in the field of organic synthesis, with the potential to contribute to the development of novel synthetic methods.

An emerging research area is the application of α-halocarbonyl compounds in innovative, metal-catalyzed cross-coupling reactions. Future studies could investigate the utility of this compound in such reactions to forge new carbon-carbon or carbon-heteroatom bonds, offering an efficient route to incorporate the N-(4-fluorophenyl)acetamide moiety into a wide array of organic structures.

Moreover, the dual functionality of the molecule could be exploited in cascade or multicomponent reactions, enabling the swift assembly of complex molecular frameworks from simpler precursors. The presence of the fluorine atom can also serve as a useful spectroscopic handle (¹⁹F NMR) for monitoring reactions and characterizing products.

The table below outlines some potential, yet to be fully realized, synthetic applications of this compound.

| Reaction Type | Role of this compound | Potential Products |

| Nucleophilic Substitution | Electrophile | A diverse range of functionalized acetamides. |

| Metal-Catalyzed Cross-Coupling | Coupling Partner | Arylated or vinylated N-(4-fluorophenyl)acetamides. |

| Cascade Reactions | Bifunctional Starting Material | Heterocyclic compounds or complex acyclic molecules. |

| Reagent for Functional Group Introduction | Source of the N-(4-fluorophenyl)acetamidoethyl moiety | Molecules bearing this specific functional group for various applications. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-N-(4-fluorophenyl)acetamide, and how can reaction conditions be validated?

- Methodology : The compound is typically synthesized via condensation of 2-bromoacetyl bromide with 4-fluoroaniline in anhydrous dichloromethane under nitrogen atmosphere. Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) . Post-reaction, purification via recrystallization (ethanol/water) yields a purity >95%, confirmed by NMR and melting point (mp 47–49°C) .

- Validation : Quantitative yield analysis (e.g., gravimetry) and spectral confirmation (¹H NMR: δ 10.51 ppm for NH, 4.03 ppm for CH₂Br; ¹³C NMR: δ 163.3 ppm for carbonyl) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Spectroscopy : ¹H/¹³C NMR and FT-IR (C=O stretch at ~1680 cm⁻¹) are standard. For advanced validation, high-resolution mass spectrometry (HRMS) provides exact mass confirmation (m/z calc. 232.05 for C₈H₇BrFNO) .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) reveals intramolecular C–H⋯O hydrogen bonds and intermolecular N–H⋯O interactions stabilizing the lattice. Key parameters: orthorhombic P2₁2₁2₁, a = 4.912 Å, b = 6.313 Å, c = 42.517 Å .

Q. What are the key stability considerations for storing this compound?

- Store at 0–6°C in airtight, light-resistant containers to prevent bromine dissociation. Degradation products (e.g., 4-fluoroaniline) can be detected via HPLC with UV/Vis monitoring (λ = 254 nm) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported melting points or polymorphic forms?

- Discrepancies in melting points (e.g., 47–49°C vs. 148–150°C for analogues ) may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and synchrotron XRD to distinguish polymorphs. SHELXL refinement can model disorder or twinning .

Q. What mechanistic insights guide the design of this compound derivatives for biological activity studies?

- The bromine atom enhances electrophilicity, enabling nucleophilic substitution (e.g., with thiols or amines). Structure-activity relationship (SAR) studies show fluorophenyl groups improve bioavailability and target affinity. For example, analogues with anthraquinone moieties exhibit anti-parasitic activity (IC₅₀ < 10 μM against Trypanosoma cruzi) .

Q. How can researchers address challenges in hydrogen bonding network analysis during crystal structure refinement?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.